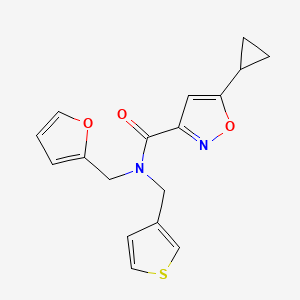

5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Description

This compound features a central isoxazole ring substituted with a cyclopropyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with two distinct heteroaromatic substituents: a furan-2-ylmethyl and a thiophen-3-ylmethyl group. The combination of cyclopropane (a strained hydrocarbon) and dual heterocycles (furan and thiophene) may confer unique electronic and steric properties, impacting solubility, bioavailability, and binding affinity .

Properties

IUPAC Name |

5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17(15-8-16(22-18-15)13-3-4-13)19(9-12-5-7-23-11-12)10-14-2-1-6-21-14/h1-2,5-8,11,13H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLRDBKOLFYEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is with a molecular weight of 328.4 g/mol. The compound features a cyclopropyl group, a furan ring, and a thiophene ring, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1421585-03-6 |

| Molecular Formula | C₁₇H₁₆N₂O₃S |

| Molecular Weight | 328.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring through cycloaddition reactions. The general synthetic route includes:

- Formation of Nitrile Oxide : Using chloramine-T or N-chlorosuccinimide to oxidize aldoximes.

- Cycloaddition Reaction : Reacting the nitrile oxide with substituted furans.

- Functional Group Modifications : Final adjustments to create the desired isoxazole derivative.

Anticancer Activity

Recent studies have evaluated the anticancer potential of isoxazole derivatives, including 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. For instance:

- Cytotoxicity : Compounds similar to this isoxazole have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cells. In particular, derivatives with similar structures exhibited IC50 values in the range of 15.48 to 39.80 μg/mL against HeLa and MCF-7 cells respectively .

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have also been investigated:

- Mechanism : Some studies indicate that these compounds may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds were shown to significantly reduce edema in animal models, suggesting a strong anti-inflammatory effect .

Antioxidant Activity

Isoxazole compounds have demonstrated antioxidant properties as well:

- DPPH Assay : In antioxidant assays, certain derivatives have shown promising results with IC50 values indicating effective scavenging activity against free radicals .

The biological activity of 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.

- Cell Signaling Modulation : It can influence cellular signaling pathways, affecting gene expression and cellular metabolism.

- Induction of Apoptosis : Certain studies suggest that related compounds shift cancer cells towards apoptosis rather than necrosis .

Case Studies and Research Findings

- Study on Anticancer Activity : A series of isoxazole derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines, revealing that some compounds significantly reduced alpha-fetoprotein secretion in Hep3B cells while inducing cell cycle arrest .

- Anti-inflammatory Assessment : In vivo studies demonstrated that specific substituted isoxazoles exhibited substantial edema inhibition in animal models, correlating with computational docking studies showing strong binding affinities to COX enzymes .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural and molecular differences between the target compound and analogous isoxazole carboxamides:

Key Observations

- Heterocyclic Diversity : The target compound uniquely combines furan and thiophene moieties, which may enhance π-π stacking interactions in biological targets compared to analogs with single heterocycles (e.g., n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) .

- Molecular Weight and Complexity : The target compound’s higher molecular weight (~386 vs. ~276 for n-cyclopropyl-5-thiophen-2-yl) suggests greater steric bulk, which could influence binding pocket accessibility in pharmacological targets.

Implications for Medicinal Chemistry

The dual heterocyclic substitution in the target compound distinguishes it from simpler analogs. For example:

- Thiophene vs. Furan : Thiophene’s sulfur atom may improve hydrophobic interactions, while furan’s oxygen could participate in hydrogen bonding, offering a balanced pharmacophore .

Q & A

Basic: What are the critical steps and conditions for synthesizing 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under controlled temperatures (e.g., 60–80°C) .

- Amide coupling : Reaction of the isoxazole-3-carboxylic acid intermediate with furan-2-ylmethyl and thiophen-3-ylmethyl amines using coupling agents like HATU or DCC in solvents such as dimethylformamide (DMF) .

- Purification : Use of column chromatography or recrystallization to isolate the final product.

Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and precise solvent selection (e.g., dichloromethane for solubility) .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with DMSO-d₆ as a common solvent .

- HPLC : Monitors reaction progress and ensures purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can synthesis yields be optimized for this compound?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% through controlled dielectric heating .

- Continuous flow reactors : Enhance reproducibility and scalability by maintaining consistent temperature and mixing .

- Ultrasound-assisted methods : Increase reaction rates via cavitation effects, particularly in amide bond formation steps .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Comparative structural analysis : Use X-ray crystallography or computational modeling (e.g., DFT) to compare active vs. inactive analogs, identifying critical substituents (e.g., cyclopropyl vs. phenyl groups) .

- Dose-response studies : Perform in vitro assays across multiple cell lines (e.g., MCF-7, HeLa) to establish IC₅₀ variability .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiadiazole derivatives) to validate trends in antimicrobial or anticancer activity .

Advanced: What experimental designs are recommended to evaluate this compound’s anticancer potential?

Methodological Answer:

- In vitro cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines, comparing results with normal cells (e.g., HEK293) to assess selectivity .

- Molecular docking : Screen against targets like EGFR or tubulin using AutoDock Vina, focusing on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with the isoxazole and thiophene moieties .

- Apoptosis assays : Measure caspase-3/7 activation via fluorescence-based kits to confirm mechanism of action .

Basic: Which structural features influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Cyclopropyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Furan and thiophene rings : Participate in π-π stacking and hydrophobic interactions with biological targets .

- Amide linkage : Facilitates hydrogen bonding with enzymes or receptors, critical for inhibitory activity .

Advanced: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12), then quantify degradation products via HPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, monitoring changes in purity and crystallinity .

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the amide bond) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies with this compound?

Methodological Answer:

- Analog synthesis : Replace cyclopropyl with other groups (e.g., trifluoromethyl or nitro substituents) and compare bioactivity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity, guided by molecular descriptors like logP and polar surface area .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the isoxazole ring) using Schrödinger’s Phase module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.